3-Chloro-2-(cyclopentyloxy)-4-nitropyridine
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Overview
Description
3-Chloro-2-(cyclopentyloxy)-4-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, cyclopentyloxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine typically involves the nitration of 3-chloro-2-(cyclopentyloxy)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclopentyloxy)-4-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 3-Chloro-2-(cyclopentyloxy)-4-aminopyridine.
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Scientific Research Applications
3-Chloro-2-(cyclopentyloxy)-4-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and cyclopentyloxy groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(methoxy)-4-nitropyridine
- 3-Chloro-2-(ethoxy)-4-nitropyridine
- 3-Chloro-2-(propoxy)-4-nitropyridine
Uniqueness
3-Chloro-2-(cyclopentyloxy)-4-nitropyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-chloro-2-cyclopentyloxy-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-8(13(14)15)5-6-12-10(9)16-7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHTRPZALXZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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